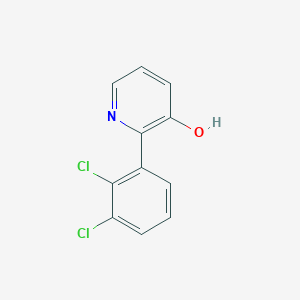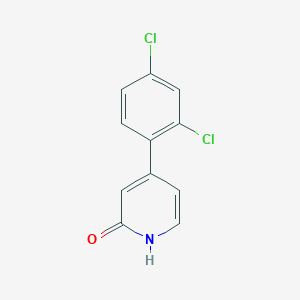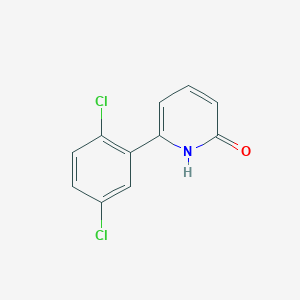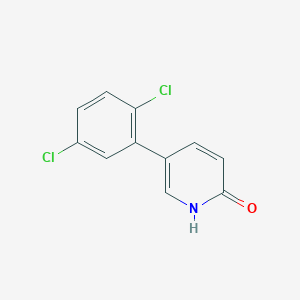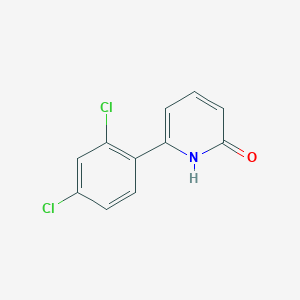
6-(2,4-Dichlorophenyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-Dichlorophenyl)pyridin-2(1H)-one: is a heterocyclic compound that features a pyridinone core substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dichlorophenyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 2-pyridone.
Condensation Reaction: The 2,4-dichlorobenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate formed undergoes cyclization to yield the final product, this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinone ring.
Reduction: Reduction reactions can target the carbonyl group in the pyridinone ring.
Substitution: The dichlorophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyridinone ring.
Reduction: Reduced forms of the pyridinone ring.
Substitution: Substituted derivatives of the dichlorophenyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It can be incorporated into polymers for advanced material applications.
Biology and Medicine:
Biological Studies: Used as a probe in studying enzyme interactions and binding affinities.
Industry:
Agriculture: Potential use in the development of agrochemicals.
Electronics: Applications in organic electronics and semiconductors.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)pyridin-2(1H)-one largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinone ring can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
2-(2,4-Dichlorophenyl)pyridine: Lacks the carbonyl group, affecting its reactivity and binding properties.
6-Phenylpyridin-2(1H)-one: Lacks the chlorine substituents, resulting in different electronic properties and reactivity.
2-(2,4-Dichlorophenyl)quinolin-4(1H)-one: Contains a quinoline ring, offering different steric and electronic characteristics.
Uniqueness: 6-(2,4-Dichlorophenyl)pyridin-2(1H)-one is unique due to the presence of both the dichlorophenyl group and the pyridinone ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO/c12-7-4-5-8(9(13)6-7)10-2-1-3-11(15)14-10/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRWHIZOCGFGQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683031 |
Source


|
| Record name | 6-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180606-05-7 |
Source


|
| Record name | 6-(2,4-Dichlorophenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(Trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6367898.png)

